molecular formula C12H13NO2 B13185229 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13185229
M. Wt: 203.24 g/mol
InChI Key: WLPSXLJRKAAMMV-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an ethoxyphenyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a base. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize the corresponding α,β-unsaturated nitrile. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzaldehyde and other carbonyl derivatives.

    Reduction: Formation of 3-(2-ethoxyphenyl)-3-methyloxirane-2-amine.

    Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
  • 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carboxylic acid
  • 3-(2-Ethoxyphenyl)-3-methyloxirane-2-thiol

Uniqueness

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-3-14-10-7-5-4-6-9(10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3

InChI Key

WLPSXLJRKAAMMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2(C(O2)C#N)C

Origin of Product

United States

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